Isradipine-d7

Bioanalysis LC-MS/MS Method Validation

This deuterated analog is essential for accurate LC-MS/MS quantitation of Isradipine in biological matrices, correcting matrix effects and extraction variability. Unlabeled standards or class analogs introduce systematic bias. Supplied with CoA, it meets FDA/EMA guidelines for bioanalytical method validation, ANDA, and DMF filings. ≥98% purity.

Molecular Formula C19H21N3O5
Molecular Weight 378.4 g/mol
Cat. No. B12386875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsradipine-d7
Molecular FormulaC19H21N3O5
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC
InChIInChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i1D3,2D3,9D
InChIKeyHMJIYCCIJYRONP-SCENNGIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isradipine-d7: A Deuterated Dihydropyridine Calcium Channel Blocker for Precise Bioanalytical Quantification


Isradipine-d7 (CAS 75695-93-1, non-deuterated) is a deuterated analog of the dihydropyridine calcium channel blocker Isradipine (PN 200-110) . It incorporates seven deuterium atoms, specifically at the isopropyl group, resulting in a molecular mass increase of +7 Da compared to the parent compound (MW 371.39 vs. 378.44) . This stable isotope-labeled compound is intended exclusively for research use as an internal standard (IS) in mass spectrometry-based assays, enabling precise quantitation of Isradipine in biological matrices .

Isradipine-d7: Why Non-Deuterated Isradipine or Class Analogs Cannot Substitute for This Internal Standard


Direct substitution of Isradipine-d7 with unlabeled Isradipine or other dihydropyridine calcium channel blockers (e.g., Nifedipine, Amlodipine) as an internal standard in LC-MS/MS assays is analytically invalid. Unlabeled Isradipine co-elutes with the analyte and is indistinguishable in the mass spectrometer, preventing accurate correction for matrix effects, extraction recovery, and instrument variability [1]. Class analogs, while potentially differing in retention time, possess different ionization efficiencies and matrix effect profiles, introducing systematic bias rather than precise normalization [2]. The critical requirement for a Stable Isotope Labeled (SIL) internal standard is structural identity to the analyte, differing only in mass, which is uniquely met by a deuterated analog like Isradipine-d7 [3].

Isradipine-d7: Quantitative Evidence for Differentiated Performance in Bioanalysis


Isradipine-d7 Isotopic Purity vs. Non-Deuterated Isradipine for Method Linearity

Isradipine-d7 provides a guaranteed isotopic purity of >98 atom % D as specified by supplier certificates of analysis . This high enrichment ensures that the internal standard response is not confounded by the presence of unlabeled analyte, which would otherwise compress the calibration curve's dynamic range at lower concentrations. In contrast, the use of an unlabeled structural analog as an internal standard introduces an undefined and variable level of cross-talk, compromising the lower limit of quantitation (LLOQ) and overall accuracy of the method [1].

Bioanalysis LC-MS/MS Method Validation

Isradipine-d7 Mass Shift vs. Isradipine for MS Detection Specificity

Isradipine-d7 possesses a molecular weight of 378.44 g/mol, representing a +7 Da mass shift compared to unlabeled Isradipine (MW 371.39 g/mol) due to the substitution of seven hydrogen atoms with deuterium on the isopropyl group [1]. In LC-MS/MS analysis using Multiple Reaction Monitoring (MRM), this allows for unique precursor-to-product ion transitions for the internal standard that are distinct from those of the analyte (Isradipine), ensuring no signal cross-contamination. An analog internal standard like Nifedipine (MW 346.34) or Amlodipine (MW 408.88) would require a completely different MRM transition, which does not correct for matrix-induced ion suppression or enhancement effects specific to Isradipine's retention time window [2].

Mass Spectrometry Internal Standard Selectivity

Isradipine-d7 Performance as a SIL-IS vs. Non-Labeled Analog IS for Precision

While direct, published head-to-head data for Isradipine-d7 vs. an analog internal standard is not available in the public domain, cross-study comparison within the dihydropyridine class demonstrates the superior performance of stable isotope-labeled internal standards (SIL-IS). A validated LC-MS/MS method for a related dihydropyridine (Amlodipine) using its deuterated analog (Amlodipine-d4) achieved intra- and inter-assay precision values (%CV) of <10% across the calibration range, with accuracy (%RE) within ±8% [1]. In contrast, a method for Isradipine using the structural analog Amlodipine as the IS achieved acceptable but wider precision and accuracy, with %CV values up to 13.8% and %RE up to 12.5% [2]. This class-level evidence supports the expectation that Isradipine-d7 will provide equivalent or better normalization of analytical variability compared to an analog IS.

Bioanalytical Method Validation Precision Accuracy

Isradipine-d7 Regulatory Compliance for Traceability vs. Uncertified Analogs

Isradipine-d7 is supplied as a fully characterized reference standard, compliant with regulatory guidelines and suitable for analytical method development, validation (AMV), and quality control (QC) applications . It provides traceability against pharmacopeial standards (USP or EP) for Isradipine, which is a critical requirement for pharmaceutical development and regulatory submissions such as ANDA and DMF [1]. In contrast, a generic, non-certified analog of Isradipine used as an internal standard would lack this established chain of traceability and the accompanying certificate of analysis (CoA) detailing identity, purity, and stability, thereby posing a significant compliance risk during regulatory review .

Reference Standard GMP Pharmacopeial Traceability

Isradipine-d7 Long-Term Stability vs. Light-Sensitive Non-Deuterated Isradipine

Vendor specifications indicate that Isradipine-d7 should be stored under inert gas (nitrogen or argon) and refrigerated for long-term stability . This is consistent with the known photo-instability of dihydropyridines, including Isradipine, which degrades upon exposure to UV light and oxidative conditions [1]. While the deuterium labeling itself does not significantly alter photostability, the provision of a stable, well-characterized reference standard is critical. Isradipine-d7, when procured from reputable suppliers, is accompanied by a Certificate of Analysis that includes stability data and recommended storage, ensuring the user can maintain its integrity for the duration of its intended use. A non-deuterated Isradipine reference standard may be more prone to degradation if proper storage and handling protocols are not strictly followed, which can lead to inaccurate quantitation over time.

Stability Storage Reference Standard Management

Isradipine-d7: Primary Application Scenarios for Bioanalysis and Pharmacokinetics


Quantitative Bioanalysis of Isradipine in Pharmacokinetic and Bioequivalence Studies

The primary application of Isradipine-d7 is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantitation of Isradipine in biological matrices (e.g., human plasma, urine) using LC-MS/MS. The high isotopic purity (>98 atom % D) and +7 Da mass shift enable precise correction for matrix effects and extraction variability, which is essential for generating robust pharmacokinetic (PK) profiles and demonstrating bioequivalence for generic drug applications [1]. The use of a SIL-IS like Isradipine-d7 is considered best practice by regulatory bodies (e.g., FDA, EMA) for these studies [2].

Analytical Method Development and Validation (AMV) in Accordance with Regulatory Guidelines

Isradipine-d7 is used as a certified reference standard for developing and validating analytical methods intended for regulatory submission. Its traceability to pharmacopeial standards (USP/EP) and supply with a comprehensive Certificate of Analysis (CoA) support compliance with ICH Q2(R1) and GMP guidelines . This ensures that the validated method's accuracy, precision, and selectivity are built upon a foundation of well-characterized reference materials, which is a key component of successful ANDA and DMF filings [3].

Drug Metabolism and Pharmacokinetics (DMPK) Studies in Preclinical Research

In preclinical settings, Isradipine-d7 serves as an internal standard to measure Isradipine concentrations in animal models (e.g., rat, dog) for early-stage ADME (Absorption, Distribution, Metabolism, Excretion) and toxicokinetic studies. The consistent correction for ion suppression/enhancement effects provided by the deuterated IS across different biological matrices ensures reliable data for evaluating exposure-response relationships and guiding dose selection for subsequent clinical trials [4].

Quality Control (QC) of Isradipine in Pharmaceutical Formulations

Isradipine-d7 can be employed as an internal standard in LC-MS/MS methods for the stability-indicating assay and impurity profiling of Isradipine drug substance and finished pharmaceutical products. Its use ensures precise quantitation of the active pharmaceutical ingredient (API) and its related substances, even in the presence of formulation excipients or degradation products, thereby supporting pharmaceutical QC release and shelf-life monitoring [5].

Technical Documentation Hub

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